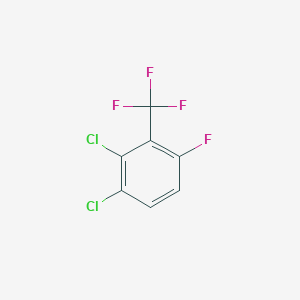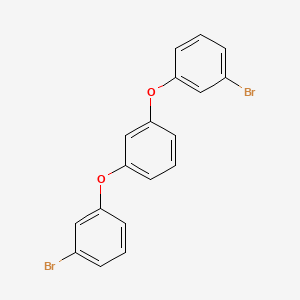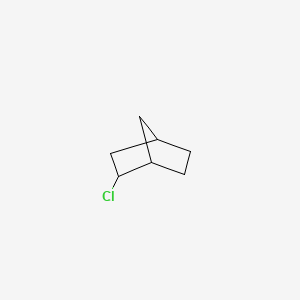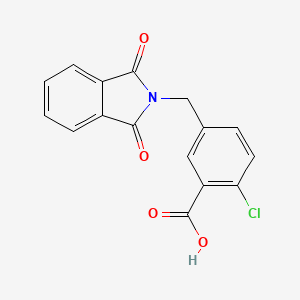![molecular formula C11H13BrN2O B12088655 (5-Bromo-1-propyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12088655.png)
(5-Bromo-1-propyl-1H-benzo[d]imidazol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-1-propyl-1H-benzo[d]imidazol-2-yl)methanol is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a bromine atom at the 5-position, a propyl group at the 1-position, and a hydroxymethyl group at the 2-position of the benzoimidazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-1-propyl-1H-benzo[d]imidazol-2-yl)methanol typically involves the following steps:
Formation of the benzoimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Alkylation: The propyl group can be introduced at the 1-position through an alkylation reaction using a suitable alkyl halide.
Hydroxymethylation: The hydroxymethyl group at the 2-position can be introduced using formaldehyde under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(5-Bromo-1-propyl-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc and hydrochloric acid.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Zinc (Zn), hydrochloric acid (HCl)
Substitution: Sodium azide (NaN₃), sodium methoxide (NaOMe)
Major Products
Oxidation: (5-Bromo-1-propyl-1H-benzo[d]imidazol-2-yl)carboxylic acid
Reduction: 1-Propyl-1H-benzo[d]imidazol-2-yl)methanol
Substitution: (5-Azido-1-propyl-1H-benzo[d]imidazol-2-yl)methanol
科学的研究の応用
(5-Bromo-1-propyl-1H-benzo[d]imidazol-2-yl)methanol has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (5-Bromo-1-propyl-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets. The bromine atom and the hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
1-Propyl-1H-benzo[d]imidazol-2-yl)methanol: Lacks the bromine atom at the 5-position.
(5-Chloro-1-propyl-1H-benzo[d]imidazol-2-yl)methanol: Contains a chlorine atom instead of a bromine atom at the 5-position.
(5-Bromo-1-methyl-1H-benzo[d]imidazol-2-yl)methanol: Contains a methyl group instead of a propyl group at the 1-position.
Uniqueness
(5-Bromo-1-propyl-1H-benzo[d]imidazol-2-yl)methanol is unique due to the specific combination of substituents on the benzoimidazole ring. The presence of the bromine atom at the 5-position and the propyl group at the 1-position can significantly influence its chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C11H13BrN2O |
|---|---|
分子量 |
269.14 g/mol |
IUPAC名 |
(5-bromo-1-propylbenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C11H13BrN2O/c1-2-5-14-10-4-3-8(12)6-9(10)13-11(14)7-15/h3-4,6,15H,2,5,7H2,1H3 |
InChIキー |
SYLMIVIOKGOJFX-UHFFFAOYSA-N |
正規SMILES |
CCCN1C2=C(C=C(C=C2)Br)N=C1CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Boronic acid, B-[2-ethoxy-5-(1-methylethyl)phenyl]-](/img/structure/B12088572.png)


![4-Morpholin-4-yl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B12088586.png)
![3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4-one;hydrochloride](/img/structure/B12088594.png)





amine](/img/structure/B12088635.png)

![Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-](/img/structure/B12088647.png)

